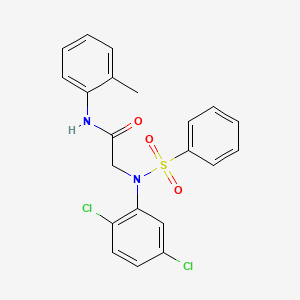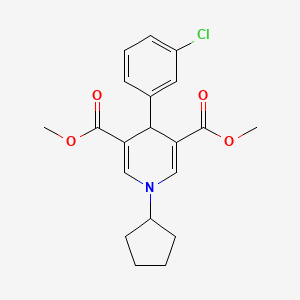![molecular formula C21H23NO6 B3505428 dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B3505428.png)
dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate
Übersicht
Beschreibung
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate, also known as DMTPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMTPA is a derivative of terephthalic acid and is commonly used as a fluorescent probe for imaging and detection purposes. In
Wirkmechanismus
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate works by binding to specific biological molecules and emitting fluorescence upon excitation with light. The binding specificity of this compound can be controlled by modifying the chemical structure of the probe. This compound has a high quantum yield and is photostable, making it an ideal probe for long-term imaging experiments.
Biochemical and Physiological Effects:
This compound is a non-toxic compound and does not have any known harmful effects on cells or organisms. It is rapidly metabolized and excreted from the body, making it a safe probe for in vivo imaging experiments. However, it is important to note that this compound may interfere with the function of certain biological molecules, such as enzymes, if used in high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has several advantages over other fluorescent probes, including its high quantum yield, photostability, and binding specificity. However, it also has some limitations, such as its susceptibility to quenching by certain molecules and its potential interference with enzyme function at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate in scientific research. One potential application is in the development of new imaging techniques that can detect the presence of this compound with high sensitivity and specificity. Another direction is the modification of this compound to enhance its binding specificity for specific biological molecules. Additionally, this compound can be used in combination with other probes to study complex cellular processes and interactions.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate has been extensively used in scientific research as a fluorescent probe for imaging and detection purposes. It has been used to detect the presence of various biological molecules, including proteins, DNA, and RNA. This compound has also been used to study the dynamics of cellular processes, such as endocytosis and exocytosis.
Eigenschaften
IUPAC Name |
dimethyl 2-[[2-(2,4,5-trimethylphenoxy)acetyl]amino]benzene-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO6/c1-12-8-14(3)18(9-13(12)2)28-11-19(23)22-17-10-15(20(24)26-4)6-7-16(17)21(25)27-5/h6-10H,11H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBNCAAHCOULKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B3505346.png)
![2-{[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3505350.png)
![2-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505355.png)


![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)


![2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3505390.png)
![6-isobutyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3505394.png)
![3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505398.png)
![N-[3-(1-azepanylcarbonyl)phenyl]-2-furamide](/img/structure/B3505406.png)
![4-methoxy-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505420.png)

